2-Vinylpyrrolidine hydrochloride
Overview
Description
2-Vinylpyrrolidine hydrochloride is a chemical compound characterized by the presence of a five-membered pyrrolidine ring with a vinyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
2-Vinylpyrrolidine hydrochloride, a derivative of pyrrolidine, is known to interact with a variety of targets due to its versatile structure . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a stereospecific manner . This means that the spatial orientation of the substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their pharmacokinetic behavior .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stereochemistry of pyrrolidine derivatives is known to influence their biological activity, suggesting that the action of this compound could be influenced by factors that affect its stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with acetylene under specific conditions to introduce the vinyl group. This reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the addition of the vinyl group to the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where pyrrolidine is reacted with acetylene in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated pyrrolidine derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Scientific Research Applications
2-Vinylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the vinyl group.
2-Vinylpyridine: Another vinyl-substituted heterocycle with different chemical properties.
Pyrrolidinone: A lactam derivative with distinct biological activities .
Uniqueness: 2-Vinylpyrrolidine hydrochloride is unique due to its vinyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
2-ethenylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h2,6-7H,1,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXRTTZPSRGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125348-98-3 | |
Record name | 2-ethenylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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